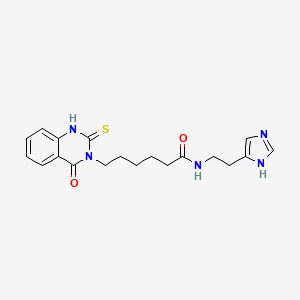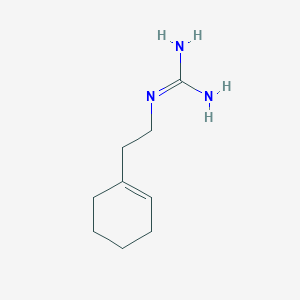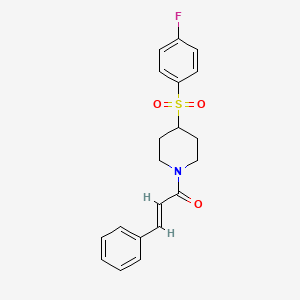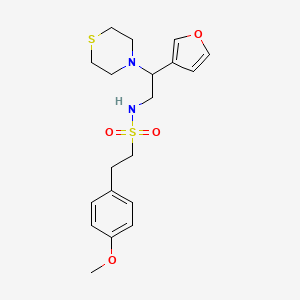![molecular formula C21H18ClN5O2S B2706413 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886929-09-5](/img/structure/B2706413.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A series of acetamide derivatives have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds, featuring a 1,2,4-triazole ring system, have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial properties. Specifically, derivatives containing chloroacetamide groups have shown moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Enzyme Inhibition
Synthesized compounds with the chlorophenyl and pyrrol-1-yl structures have shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's. The study demonstrated that certain derivatives exhibit significant enzyme inhibitory activities, suggesting their potential application in developing treatments for neurological disorders (Rehman et al., 2013).
Anticancer Potential
Research into the anticancer properties of related compounds, particularly those featuring the 1,2,4-triazole ring system and acetamide group, has identified several derivatives with promising anticancer activities. These compounds have been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation. Such findings highlight the potential of these derivatives in oncology, offering a basis for further development into anticancer drugs (Zyabrev et al., 2022).
Herbicide Development
The chloroacetamide group, a common feature in these compounds, is well-known for its application in developing herbicides. Studies on chloroacetamide derivatives have shown their effectiveness in inhibiting fatty acid synthesis in certain algae, indicating their potential use as selective herbicides for controlling unwanted vegetation in agricultural settings (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-16-10-8-15(9-11-16)23-19(28)14-30-21-25-24-20(17-6-2-3-7-18(17)22)27(21)26-12-4-5-13-26/h2-13H,14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFSSCUKZTZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile](/img/structure/B2706331.png)

![N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2706335.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid](/img/structure/B2706336.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)

![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)
![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)
![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)


![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)
